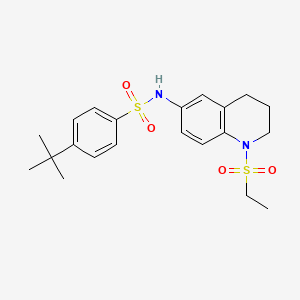

4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

4-(tert-Butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with an ethylsulfonyl group at the 1-position and a tert-butyl benzenesulfonamide moiety at the 6-position.

Properties

IUPAC Name |

4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-14-6-7-16-15-18(10-13-20(16)23)22-29(26,27)19-11-8-17(9-12-19)21(2,3)4/h8-13,15,22H,5-7,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRCMJVVDJXOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid such as aluminum chloride. The ethylsulfonyl group is usually added through a sulfonation reaction, using ethylsulfonyl chloride and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, acyl chlorides, triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the tetrahydroquinoline moiety may interact with hydrophobic pockets within proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrahydroquinoline and sulfonamide derivatives, focusing on substituent effects, synthesis, and implied physicochemical or biological properties.

Structural and Functional Group Analysis

Key Observations

- tert-Butyl groups (present in the target and 1i) improve lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, carboximidamide-containing analogs (Compounds 28–31) exhibit higher polarity, favoring solubility in polar solvents .

- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation and protection/deprotection steps, similar to 1i’s preparation (HCl-mediated deprotection) . However, yields for tetrahydroquinoline derivatives vary widely: Compound 29 achieved 68% yield, while Compound 30 had only 6%, highlighting challenges in sterically hindered syntheses .

- Biological Screening: Compounds 28–31 were evaluated using the sulforhodamine B (SRB) assay (), a robust method for cytotoxicity quantification .

Physicochemical and Electronic Properties

- Electron-Withdrawing vs. Electron-Donating Groups :

- The ethylsulfonyl group in the target compound may stabilize negative charges, contrasting with the electron-donating tert-butyl carbonate in ’s compound. This difference could influence metabolic stability or target engagement .

- Sulfonimidamide 1i () has a nitrogen-sulfur bond, offering distinct hydrogen-bonding capabilities compared to the target’s sulfonamide .

Biological Activity

The compound 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.46 g/mol. The structure features a tert-butyl group and an ethylsulfonyl moiety attached to a tetrahydroquinoline core, which is known for various biological activities.

Synthesis

The synthesis of 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves several steps:

- Formation of the Tetrahydroquinoline Core : The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline structure.

- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through a reaction between the tetrahydroquinoline derivative and a sulfonyl chloride or sulfonic acid.

- Tert-butyl Substitution : Finally, tert-butyl groups are introduced via alkylation reactions.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. In vitro studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties

Recent studies have suggested that sulfonamide derivatives can exhibit anticancer activity. For instance, compounds similar to 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been evaluated for their ability to induce apoptosis in cancer cells. These compounds may act by inhibiting specific enzymes involved in cancer cell proliferation.

Neuroprotective Effects

There is emerging evidence that some sulfonamide derivatives possess neuroprotective properties. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

| Study | Findings |

|---|---|

| In vitro Antimicrobial Activity | A study demonstrated that similar sulfonamide compounds showed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. |

| Anticancer Activity | Research published in Journal of Medicinal Chemistry highlighted that certain sulfonamide derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways. |

| Neuroprotection | A study reported that a related compound protected neuronal cells from oxidative damage in models of Alzheimer's disease, suggesting potential for therapeutic application. |

The mechanism by which 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : Sulfonamides typically inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.

- Induction of Apoptosis : Similar compounds have been shown to activate caspases in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some derivatives may enhance cellular antioxidant defenses or scavenge reactive oxygen species (ROS).

Q & A

Q. What are the standard synthetic protocols for 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor (e.g., using Pd/C under H₂) .

- Step 2 : Introduction of the ethylsulfonyl group via sulfonylation with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Coupling with 4-(tert-butyl)benzenesulfonamide using nucleophilic substitution or amidation reactions .

Purity is confirmed via HPLC (>95%) and spectroscopic characterization (¹H/¹³C NMR, HRMS) .

Q. What spectroscopic methods are used for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., tert-butyl at δ ~1.3 ppm, sulfonamide protons at δ ~7-8 ppm) .

- HRMS : Validate molecular weight (e.g., C₂₀H₂₆N₂O₄S₂, [M+H]+ = 423.14) .

- IR Spectroscopy : Identify functional groups (e.g., S=O stretches at ~1150-1300 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Methodological Answer :

- Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy at λmax (~280 nm) .

- Stability : Incubate in buffer solutions (pH 4–9) at 37°C for 24–72 hours; monitor degradation via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the sulfonylation step?

- Methodological Answer :

- Catalyst Screening : Compare bases (e.g., pyridine vs. triethylamine) to enhance nucleophilicity .

- Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Reported yields range from 60–85%, with impurities addressed via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Target Selectivity Profiling : Use kinase/GPCR panels to identify off-target effects (e.g., cross-reactivity with COX-2 vs. carbonic anhydrase) .

- Dose-Response Analysis : Perform IC₅₀ assays in triplicate to account for variability (e.g., IC₅₀ = 0.5–2.0 µM in cancer cell lines) .

- Structural Dynamics : Conduct molecular docking to correlate substituent orientation (e.g., tert-butyl hydrophobicity) with binding affinity .

Q. How do structural modifications influence target selectivity and potency?

- Methodological Answer :

- Substituent Variation : Replace tert-butyl with isopropyl to assess steric effects on enzyme inhibition .

- Sulfonamide Bioisosteres : Substitute sulfonamide with phosphonamide to evaluate pharmacokinetic improvements (e.g., logP reduction) .

- In Silico Modeling : Use QSAR models to predict activity cliffs (e.g., methyl vs. ethyl groups on tetrahydroquinoline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.